6'-Hydroxy-2',4'-dimethoxychalcone

Anticancer Chalcone Cytotoxicity

Obtain regiospecifically defined 6'-hydroxy-2',4'-dimethoxychalcone (Flavokawain B)—not a generic hydroxy-methoxy chalcone. Its 2'-OH, 4',6'-di-OMe A-ring substitution directly dictates biological activity; analogs like DTC (lacking 6'-OH) or 4'-hydroxy isomers exhibit divergent pharmacology. Validated anti-trypanosomal hit with IC50 4.8–9.5 µM, outperforming benznidazole (34.7 µM). Selective PPARγ agonist with minimal adipogenic effects vs. rosiglitazone. Benchmark oncology chalcone with defined IC50 (2.00 µM CEM-SS). Requires ≥98% purity with rigorous regioisomeric certification to ensure reproducible pharmacology.

Molecular Formula C17H16O4
Molecular Weight 284.31 g/mol
Cat. No. B12437673
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6'-Hydroxy-2',4'-dimethoxychalcone
Molecular FormulaC17H16O4
Molecular Weight284.31 g/mol
Structural Identifiers
SMILESCOC1=CC(=C(C(=C1)OC)C(=O)C=CC2=CC=CC=C2)O
InChIInChI=1S/C17H16O4/c1-20-13-10-15(19)17(16(11-13)21-2)14(18)9-8-12-6-4-3-5-7-12/h3-11,19H,1-2H3
InChIKeyQKQLSQLKXBHUSO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6'-Hydroxy-2',4'-dimethoxychalcone (Flavokawain B) Procurement Guide: Chalcone Scaffold with Distinct Methoxy-Hydroxy Substitution


6'-Hydroxy-2',4'-dimethoxychalcone (syn. Flavokawain B, 2'-Hydroxy-4',6'-dimethoxychalcone; CAS 76554-24-0) is a natural chalcone isolated from Piper methysticum (kava-kava) and other plant species, belonging to the class of 2'-hydroxychalcones [1]. Its core structure comprises a trans-chalcone skeleton with a hydroxyl group at the 2'-position and methoxy groups at the 4' and 6' positions of the A-ring, a substitution pattern that distinguishes it from other chalcones like cardamonin or flavokawain A and is pivotal to its observed biological profile [2].

Why Generic Substitution Fails: The Functional Significance of 6'-Hydroxy-2',4'-dimethoxychalcone's Unique Substitution Pattern


The presence and exact positioning of the hydroxyl and methoxy groups on the chalcone A-ring directly modulate hydrogen bonding capacity, electronic distribution, and steric accessibility to biological targets [1]. Simple analogs such as 2',4'-dimethoxychalcone (DTC), lacking the 6'-hydroxyl group, exhibit altered anti-inflammatory and anti-EMT activities [2]. Conversely, 4'-hydroxy-2',6'-dimethoxychalcone—an isomer with a different methoxy arrangement—displays a distinct cytotoxicity spectrum against multidrug-resistant cancer cell lines [3]. Therefore, procuring a generic 'hydroxy-methoxy chalcone' without precise regioisomeric identity fails to guarantee the specific pharmacological and physicochemical properties documented for 6'-hydroxy-2',4'-dimethoxychalcone.

Quantitative Evidence Guide: 6'-Hydroxy-2',4'-dimethoxychalcone vs. Structural Analogs and Reference Compounds


Comparative Antiproliferative Potency: Flavokawain B vs. Flavokawain A and C Across Cancer Cell Lines

Flavokawain B (6'-hydroxy-2',4'-dimethoxychalcone) exhibits superior in vitro anticancer efficacy compared to its structural analogs flavokawain A and flavokawain C [1]. This conclusion is drawn from a comparative review of multiple cancer cell line studies, where flavokawain B consistently demonstrated lower IC50 values and greater growth inhibition [1].

Anticancer Chalcone Cytotoxicity

Trypanocidal Potency: Flavokawain B Demonstrates Comparable or Superior Activity to Standard-of-Care Drugs

In a direct head-to-head comparison, flavokawain B exhibited potent trypanocidal activity against both Trypanosoma cruzi and Trypanosoma brucei, with IC50 values that are numerically lower (more potent) than those of the reference drugs benznidazole and pentamidine [1].

Antiparasitic Chalcone Trypanosoma

Anti-Inflammatory Activity: Nitric Oxide Production Inhibition by Flavokawain B

Flavokawain B inhibits lipopolysaccharide (LPS)-induced nitric oxide (NO) production in vitro, a key mediator of inflammation, with a defined IC50 value . While a direct comparator is not provided, this quantitative benchmark allows for cross-study comparison with other anti-inflammatory chalcones.

Anti-inflammatory Chalcone Nitric Oxide

Peripheral and Central Antinociception: Dose-Dependent Analgesia in Murine Models

Flavokawain B (6'-hydroxy-2',4'-dimethoxychalcone) produced significant, dose-dependent antinociception in multiple murine pain models, with the intraperitoneal route being approximately 7-fold more potent than the oral route [1]. This demonstrates robust in vivo efficacy across both peripheral and central pain mechanisms.

Analgesic Chalcone Pain

Selective PPARγ Modulation: Flavokawain B as a Partial Agonist with Reduced Adipogenic Effects

Flavokawain B (FKB) acts as a selective peroxisome proliferator-activated receptor gamma (PPARγ) agonist. In a direct comparison with the full agonist rosiglitazone, FKB had little effect on the adipose differentiation of 3T3-L1 cells, suggesting a partial agonist profile associated with fewer adverse effects on fat metabolism [1].

Metabolic Chalcone PPARγ

Cytotoxicity Profile Across a Panel of Cancer Cell Lines: Potency and Selectivity

Flavokawain B (FNB) exhibited potent cytotoxicity against a panel of 21 cell lines, with the highest sensitivity observed in CEM-SS leukemia cells (IC50 = 2.00 ± 0.41 µM) [1]. Importantly, tumor cells were more sensitive to FNB than normal cells, and its cytotoxicity was comparable to that of the positive control tamoxifen (TMX) [1].

Anticancer Chalcone Selectivity

Optimal Research and Industrial Application Scenarios for 6'-Hydroxy-2',4'-dimethoxychalcone (Flavokawain B)


Lead Optimization for Anti-Trypanosomal Drug Discovery

Procure 6'-hydroxy-2',4'-dimethoxychalcone as a validated hit compound for anti-trypanosomal drug development. Its IC50 values of 4.8–9.5 µM against T. brucei and T. cruzi, which are superior to clinical drugs benznidazole (34.7 µM) and pentamidine (6.4 µM), provide a strong quantitative basis for initiating structure-activity relationship (SAR) studies aimed at further improving potency and pharmacokinetic properties [1].

Investigating PPARγ-Mediated Metabolic Effects with Reduced Adipogenic Liability

Use flavokawain B as a tool compound to study selective PPARγ modulation. Its profile as a PPARγ agonist with minimal adipogenic effects, directly contrasted with rosiglitazone, makes it valuable for research into metabolic disorders where avoiding weight gain and edema is critical [2]. This scenario is particularly relevant for academic labs and pharmaceutical companies focused on next-generation insulin sensitizers.

Exploration of Peripheral and Central Analgesic Mechanisms

Employ flavokawain B in preclinical pain research to dissect peripheral and central nociceptive pathways. The compound's demonstrated dose-dependent efficacy in multiple murine pain models (chemical, thermal, neurogenic) following both oral and intraperitoneal administration [3] makes it an excellent reference standard for validating new analgesic targets or screening novel compounds with similar mechanisms.

Comparative Anticancer Screening and Mechanistic Studies

Source flavokawain B for comparative oncology studies, particularly those investigating chalcone SAR. Its established cytotoxicity profile across a wide panel of cell lines, with defined IC50 values (e.g., 2.00 µM for CEM-SS), and its demonstrated superiority over flavokawain A and C [4], allows it to serve as a benchmark compound. Its comparable potency to tamoxifen also positions it as a relevant control in studies of estrogen receptor-independent cytotoxicity.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
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